(1H-indol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
The compound (1H-indol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule that features an indole core, a pyrimidine ring, and a piperazine moiety
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from the wide range of biological activities associated with indole derivatives that this compound likely interacts with its targets in a way that modulates their function . This modulation can result in changes to cellular processes, potentially leading to the therapeutic effects observed.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound affects multiple pathways . The downstream effects of these pathway modulations would depend on the specific targets and their roles within the cell.
Result of Action
Based on the known biological activities of indole derivatives, it can be inferred that this compound likely has a range of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-indol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic synthesis techniques. A common synthetic route might include:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Pyrimidine Ring Construction: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Piperazine Introduction: The piperazine moiety can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated precursor.
Final Coupling: The final step involves coupling the indole, pyrimidine, and piperazine fragments using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(1H-indol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-dione derivatives.
Reduction: The compound can be reduced using hydrogenation techniques, often employing catalysts like palladium on carbon, to reduce double bonds or nitro groups if present.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride for more selective reductions.
Substitution: Halogens (e.g., bromine, chlorine), sulfonyl chlorides, and other electrophiles under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring typically yields indole-2,3-dione derivatives, while reduction can lead to partially or fully hydrogenated products.
Scientific Research Applications
(1H-indol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone: has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent, particularly in targeting neurological disorders, cancer, and infectious diseases due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand the role of indole derivatives in biological systems, including their interactions with enzymes and receptors.
Chemical Biology: The compound serves as a probe to study cellular pathways and mechanisms, helping to elucidate the function of specific proteins and enzymes.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules for industrial applications.
Comparison with Similar Compounds
Similar Compounds
- (1H-indol-3-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- (1H-indol-5-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- (1H-indol-7-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
Uniqueness
The unique combination of the indole, pyrimidine, and piperazine moieties in (1H-indol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone provides distinct chemical and biological properties. This compound’s specific substitution pattern and the presence of the trifluoromethyl group enhance its lipophilicity and metabolic stability, making it a promising candidate for drug development compared to its analogs.
Properties
IUPAC Name |
1H-indol-4-yl-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O/c1-12-24-16(19(20,21)22)11-17(25-12)26-7-9-27(10-8-26)18(28)14-3-2-4-15-13(14)5-6-23-15/h2-6,11,23H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKIGNKMTCMRNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=C4C=CNC4=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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